2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Description
This compound features an ethanone backbone substituted with two distinct pharmacophores:
- Sulfonylated piperazine: The piperazine ring is functionalized with a (E)-styryl sulfonyl group, which may enhance π-π stacking interactions with biological targets and improve solubility via sulfonation .
The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonylpiperazine derivatives are known to modulate activity (e.g., kinase inhibition or GPCR antagonism).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-17-15-19(22)7-8-20(17)28-16-21(25)23-10-12-24(13-11-23)29(26,27)14-9-18-5-3-2-4-6-18/h2-9,14-15H,10-13,16H2,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCIFXVFSPFAPQ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and toxicological profiles, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chlorinated phenoxy group, a sulfonyl piperazine moiety, and an ethanone functional group. Its molecular formula is with a molecular weight of approximately 373.90 g/mol.
Research indicates that this compound may exhibit antitumor and antimicrobial activities. The chlorophenoxy group is known to interact with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.
Antitumor Activity
In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines. For example:
These results suggest that the compound may induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Toxicological Profile
While the compound shows promising biological activities, its safety profile must be assessed. Toxicological studies indicate that exposure may lead to several adverse effects:
- Acute Toxicity : Symptoms may include nausea, vomiting, and gastrointestinal distress upon ingestion.
- Chronic Effects : Long-term exposure could potentially affect liver function and may have teratogenic effects in animal models.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
- Infection Control : In clinical settings, formulations containing this compound were effective against resistant strains of Staphylococcus aureus, indicating its utility in treating infections caused by antibiotic-resistant bacteria .
- Animal Models : In vivo studies on mice treated with the compound showed reduced tumor size in xenograft models, supporting its antitumor efficacy .
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent. It exhibits properties that may inhibit specific enzymes involved in metabolic pathways, particularly those related to steroid metabolism. For instance, it has been shown to inhibit the enzymatic activity of Aldo-keto reductase family 1 member C3 (AKR1C3), which is crucial in the metabolism of steroid hormones such as androgens and estrogens .
Anti-Cancer Research
Preliminary studies indicate that compounds with similar structures can exhibit anti-cancer properties. Research has focused on their ability to target cancer cell growth by modulating hormonal pathways, particularly in gynecological and hyperproliferative disorders . The sulfonylpiperazine component may enhance the selectivity of these compounds towards cancerous tissues.
Antioxidant Activity
Recent investigations into related compounds have revealed significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, including various forms of cancer and neurodegenerative disorders . The antioxidant activity is typically assessed using methods like the DPPH assay, which measures the radical scavenging capacity of compounds.
Case Study 1: Enzyme Inhibition
A study published in a pharmaceutical journal demonstrated that derivatives of sulfonylpiperazine compounds effectively inhibited AKR1C3 activity in vitro. This inhibition was linked to reduced proliferation of hormone-dependent cancer cells, suggesting a promising avenue for developing anti-cancer therapies .
Case Study 2: Antioxidant Properties
In another study, synthesized compounds similar to 2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone were evaluated for their antioxidant capabilities through DPPH assays. Results indicated that these compounds exhibited IC50 values comparable to established antioxidants like ascorbic acid, highlighting their potential utility in nutraceutical applications .
Comparative Analysis Table
Chemical Reactions Analysis
Key Stability Considerations:
Phenoxy-Ethanone Core
-
Electrophilic Aromatic Substitution (EAS) :
The 4-chloro-2-methylphenoxy group may undergo halogenation or nitration at the para position (relative to the electron-withdrawing chlorine).-
Example: Chlorination could yield a polychlorinated derivative under FeCl₃ catalysis.
-
| Reaction | Conditions | Product | Citation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro derivative |
-
Nucleophilic Attack on Ketone :
The ethanone carbonyl could react with Grignard reagents or hydrides to form secondary alcohols (e.g., LiAlH₄ reduction to 2-(4-chloro-2-methylphenoxy)ethanol).
Piperazine-Sulfonyl-Ethenyl Motif
-
Sulfonamide Hydrolysis :
The sulfonamide group may hydrolyze in acidic conditions (e.g., HCl/H₂O, reflux) to yield the corresponding piperazine and styrylsulfonic acid. -
Ethenyl Group Reactivity :
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would saturate the ethenyl group to ethyl, altering steric and electronic properties.
-
Oxidation : Ozonolysis could cleave the double bond to generate aldehydes.
-
Biological Interactions (Inference from Structural Analogues)
The sulfonamide-piperazine architecture is common in pharmaceutical agents (e.g., cetirizine derivatives in ). Potential interactions include:
-
Metalloproteinase Inhibition : The sulfonyl ethenyl group may act as a zinc-binding motif, similar to inhibitors described in .
-
CYP450 Metabolism : Oxidative degradation of the piperazine ring is plausible, as seen in .
Thermal and Photochemical Behavior
-
Thermal Decomposition :
The compound may decompose above 250°C, releasing SO₂ (from sulfonamide) and HCl (from chlorophenoxy group), as observed in structurally related compounds ( ). -
Photoreactivity :
The (E)-ethenyl group is prone to cis-trans isomerization under UV light, which could alter biological activity ( ).
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
- Piperazine Sulfonyl Derivatives: Compound 7f (): Replaces the styryl group with a 4-(trifluoromethyl)phenylsulfonyl substituent. The CF₃ group increases electronegativity and metabolic resistance compared to the styryl group in the target compound . Compound 7j (): Features a 4-bromophenyltetrazolylthio side chain, introducing a heavier halogen (Br) that may enhance halogen bonding in target interactions .
Physicochemical Properties
Key Observations :
- Trifluoromethyl and bromo substituents (7f, 7j ) exhibit higher melting points than methoxy analogs (7e ), suggesting stronger intermolecular forces.
- The target compound’s (E)-styryl group may reduce crystallinity compared to bulkier substituents, though experimental data is lacking.
Computational and Crystallographic Insights
- X-ray Data (): A related chloro-piperazinylethanone derivative exhibits a planar piperazine ring and distorted tetrahedral geometry at the sulfonyl group, suggesting conformational flexibility .
- Docking Studies : Styryl groups in sulfonamides (e.g., ) show improved binding affinity to hydrophobic enzyme pockets compared to phenyl analogs .
Q & A
Basic: What are the key synthetic methodologies for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the phenoxy-ethanone intermediate via nucleophilic substitution between 4-chloro-2-methylphenol and chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2 : Introduction of the sulfonylpiperazine moiety. This requires coupling the intermediate with [(E)-2-phenylethenyl]sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Reaction progress is monitored using TLC (Rf ~0.3–0.5) and confirmed via NMR (¹H/¹³C) and mass spectrometry .
Basic: How is structural characterization performed for this compound?
Critical analytical techniques include:
- ¹H/¹³C NMR : Assign peaks to verify the phenoxy group (δ 6.8–7.2 ppm for aromatic protons), sulfonylpiperazine (δ 3.2–3.8 ppm for piperazine CH₂), and the (E)-styrenyl group (δ 6.5–7.4 ppm, coupling constant J = 16 Hz for trans-vinyl protons) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂ClNO₄S: 420.1048) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- Crystallization : Use slow evaporation in ethanol/dichloromethane to obtain single crystals. SHELX programs (e.g., SHELXL for refinement) are employed to solve the structure, leveraging X-ray diffraction data .
- Key Parameters : Analyze bond angles (e.g., sulfonyl group geometry) and torsion angles (e.g., (E)-styrenyl orientation) to confirm stereochemistry .
- Data Contradictions : Discrepancies between calculated and observed diffraction patterns may arise from twinning or disorder; iterative refinement and occupancy adjustments resolve these .
Advanced: How do structural analogs inform structure-activity relationship (SAR) studies?
- Analog Comparison : Replace substituents systematically (e.g., 4-chloro-2-methylphenoxy → 4-fluorophenoxy) and assess changes in bioactivity. For example, analogs with electron-withdrawing groups (e.g., -Cl, -SO₂) show enhanced binding to kinase targets .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values against tyrosine kinases) or cellular models (e.g., antiproliferative activity in cancer lines) .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Advanced: How are reaction conditions optimized to minimize by-products?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonylation efficiency compared to non-polar solvents .
- Catalysis : Add catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis .
Advanced: What strategies address discrepancies in spectral data during characterization?
- Dynamic NMR : Resolve overlapping signals (e.g., piperazine protons) by varying temperature or solvent .
- 2D NMR (COSY, HSQC) : Assign complex splitting patterns (e.g., coupling between vinyl and aromatic protons) .
- Isotopic Labeling : Use ¹⁵N-labeled piperazine to track nitrogen environments in ambiguous cases .
Advanced: How does the sulfonylpiperazine group influence pharmacokinetic properties?
- Solubility : The sulfonyl group enhances water solubility (~2.5 mg/mL in PBS at pH 7.4) compared to non-sulfonylated analogs .
- Metabolic Stability : Piperazine sulfonamides resist cytochrome P450 oxidation (t₁/₂ > 6 hours in liver microsomes) .
- Plasma Protein Binding : High binding (>90%) due to hydrophobic and hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
